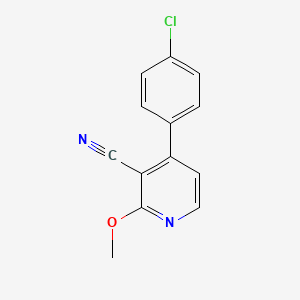

4-(4-Chlorophenyl)-2-methoxypyridine-3-carbonitrile

Description

4-(4-Chlorophenyl)-2-methoxypyridine-3-carbonitrile is a pyridine-based compound featuring a chlorophenyl group at the 4-position, a methoxy group at the 2-position, and a nitrile substituent at the 3-position.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVBWWXJWFOMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-methoxypyridine-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methoxypyridine.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-methoxypyridine in the presence of a base such as sodium hydride to form an intermediate.

Cyclization: The intermediate then undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the desired pyridine ring.

Nitrile Introduction: Finally, the nitrile group is introduced through a cyanation reaction using reagents like copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-(4-chlorophenyl)-2-pyridinecarboxaldehyde.

Reduction: Formation of 4-(4-chlorophenyl)-2-methoxypyridine-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 4-(4-Chlorophenyl)-2-methoxypyridine-3-carbonitrile

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with malononitrile and methoxy-substituted pyridine derivatives under basic conditions. The reaction yields a variety of pyridine-3-carbonitrile derivatives, which can be further functionalized to enhance their biological activity. For instance, a study demonstrated that the condensation of chalcones with malononitrile in a basic medium resulted in good yields of 2-methoxypyridine-3-carbonitrile derivatives, which were subsequently characterized using spectroscopic methods .

Anticancer Properties

Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds synthesized from this scaffold were tested against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines, revealing promising antiproliferative effects with IC50 values ranging from 1 to 5 µM . The presence of the nitrile group at position 3 on the pyridine ring is essential for enhancing activity against these cell lines .

Antimicrobial Activity

Pyridine derivatives, including those related to this compound, have been reported to possess antibacterial and antifungal activities. A study demonstrated that quaternized pyridine derivatives exhibited good antimicrobial properties compared to their non-quaternized counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substituents on the aromatic ring significantly influence the biological activity of pyridine-3-carbonitrile derivatives. For instance:

- Chloro and methoxy substituents enhance lipophilicity and electronic properties, contributing to increased cytotoxicity.

- The nitrile group at the 3-position is critical for maintaining biological activity as it acts as a pharmacophore .

Case Study 1: Cytotoxic Activity Assessment

In a systematic study, several pyridine-3-carbonitrile derivatives were synthesized and screened for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the benzene ring significantly affected the compounds' potency, with specific substitutions leading to enhanced activity against targeted cancer cells .

Case Study 2: Vasodilatory Effects

Another investigation focused on the vasodilatory properties of pyridine-3-carbonitrile-benzofuran hybrids. Compounds derived from this scaffold exhibited remarkable vasodilatory effects with IC50 values lower than standard reference drugs, indicating their potential therapeutic applications in cardiovascular diseases .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Cell Line/Organism | IC50 (µM) |

|---|---|---|---|

| 5d | Antiproliferative | HepG2 | 1 |

| 5g | Antiproliferative | DU145 | 3 |

| 5h | Antiproliferative | MDA-MB-231 | 5 |

| 5i | Antimicrobial | Various Bacteria | N/A |

| 4w | Vasodilatory | Mouse Aortic Rings | 0.223 |

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: By affecting these molecular targets, the compound can alter cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Key Observations:

- Substituent Effects on Yield : The dichlorothiophene-substituted 5c achieves a higher yield (65%) compared to the benzofuran-pyrazole analog 4c (40.5%), suggesting steric or electronic challenges in introducing bulkier groups .

- Melting Points : The presence of rigid aromatic systems (e.g., benzofuran in 4c) correlates with higher melting points (259–261°C vs. 195–196°C for 5c), likely due to enhanced intermolecular stacking .

- Spectroscopic Signatures : The nitrile group in all compounds shows a characteristic IR stretch near ~2228 cm⁻¹, confirming its presence .

Biological Activity

4-(4-Chlorophenyl)-2-methoxypyridine-3-carbonitrile, a compound characterized by its unique pyridine structure and chlorophenyl substituent, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 339103-56-9

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antibacterial, anticancer, and enzyme inhibitory agent.

Antibacterial Activity

Several studies have assessed the antibacterial properties of this compound. For instance, it has demonstrated significant activity against various bacterial strains. The specific mechanisms through which it exerts these effects include:

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

- Mechanism of Action : It may inhibit specific enzymes involved in bacterial metabolism, leading to cell death.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 18 |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:

- Cell Lines Tested : Studies have utilized A549 (lung adenocarcinoma), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines.

- IC50 Values : The compound showed varying degrees of potency across different cell lines, indicating selective cytotoxicity.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases.

- Urease Inhibition : Demonstrated significant urease inhibitory activity, which is crucial for managing infections caused by urease-producing bacteria.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.

- Cell Cycle Disruption : It can induce apoptosis in cancer cells by disrupting the normal cell cycle.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Case Studies

A notable study explored the efficacy of this compound in vivo using murine models to assess its anticancer properties. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-chlorophenyl)-2-methoxypyridine-3-carbonitrile, and how are intermediates characterized?

- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, 4-chlorophenyl derivatives are synthesized via a base-catalyzed condensation of 4-chlorobenzaldehyde with aminopyridine intermediates, followed by nitrile group introduction using Knoevenagel-type reactions. Key intermediates are characterized via IR (e.g., nitrile stretch at ~2228 cm⁻¹) and (e.g., aromatic proton signals at δ 7.61 ppm for the 4-chlorophenyl group) .

- Yield Optimization : Reaction conditions (e.g., solvent polarity, catalyst selection) significantly impact yields. For instance, using polar aprotic solvents like DMF improves cyclization efficiency, achieving ~65% yield .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are prioritized?

- Validation : IR and are critical for functional group and substituent confirmation. X-ray crystallography is used for absolute configuration determination, with programs like SHELXL refining structural parameters (e.g., bond angles, torsion angles) .

- Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in ) may arise from rotational barriers or polymorphism, requiring temperature-dependent NMR or powder XRD analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Refinement Tools : SHELXL is widely used for small-molecule refinement. Disordered regions (e.g., flexible methoxy groups) are modeled using PART instructions and restrained isotropic displacement parameters. Validation tools like PLATON check for geometric outliers and symmetry errors .

- Case Study : In a related 4-chlorophenyl pyridine derivative, pseudosymmetry caused initial misinterpretation of unit cell parameters, which was resolved by reindexing and twin refinement in SHELXL .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?

- Experimental Design :

- Analog Synthesis : Introduce substituents at the 4-chlorophenyl or methoxy groups (e.g., electron-withdrawing/-donating groups) to assess electronic effects.

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay), comparing IC₅₀ values of analogs. For example, nitro or amino substitutions at the pyridine ring enhance anticancer activity in related compounds .

- Data Analysis : Use multivariate regression to correlate substituent Hammett constants () or LogP values with activity trends. Contradictory results (e.g., increased hydrophobicity reducing efficacy) may indicate off-target interactions .

Q. What computational methods complement experimental data in understanding this compound’s reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nitrile group reactivity in nucleophilic additions). Compare calculated IR frequencies with experimental data to validate tautomeric forms .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on interactions between the 4-chlorophenyl group and hydrophobic binding pockets .

Methodological Challenges and Solutions

Q. How are synthetic byproducts or isomers identified and separated during purification?

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile) to resolve regioisomers. MS/MS fragmentation patterns distinguish isobaric byproducts .

- Crystallization : Differential solubility in ethanol/water mixtures isolates the desired polymorph. Single-crystal XRD confirms phase purity .

Q. What experimental precautions ensure reproducibility in synthetic protocols?

- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) due to the nitrile group’s susceptibility to hydrolysis.

- Catalyst Handling : Pre-dry palladium catalysts (e.g., Pd/C) at 120°C to prevent deactivation during cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.